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Compound of Interest

Compound Name: JTC-801 free base

Cat. No.: B1673097 Get Quote

Welcome to the technical support center for JTC-801. This resource is designed for

researchers, scientists, and drug development professionals to help navigate and troubleshoot

potential off-target effects of JTC-801 in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTC-801?

A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ)

peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1 or NOP) receptor.[1][2] It

binds to the NOP receptor with high affinity, thereby blocking the actions of the endogenous

ligand N/OFQ.[1][3] Its antagonistic activity prevents the N/OFQ-induced inhibition of adenylyl

cyclase and subsequent decrease in cyclic AMP (cAMP) levels.[3][4]

Q2: What are the known off-targets for JTC-801?

A2: The most well-characterized off-targets for JTC-801 are the classical opioid receptors: mu

(μ), kappa (κ), and delta (δ).[1][4] While it has a high affinity for the NOP receptor, it exhibits

significantly lower affinity for these other opioid receptors.[4] More recently, in specific cancer

cell lines and at higher concentrations, JTC-801 has been shown to induce a NOP-independent

form of pH-dependent cell death called alkaliptosis by regulating the NF-κB and carbonic

anhydrase 9 (CA9) pathway.[5][6]

Q3: How selective is JTC-801 for the NOP receptor over other opioid receptors?
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A3: JTC-801 is considerably selective for the NOP receptor. It displays approximately 12.5-fold

selectivity over the mu-opioid receptor, 129-fold over the kappa-opioid receptor, and 1055-fold

over the delta-opioid receptor.[4]

Q4: Is the analgesic effect of JTC-801 mediated by classical opioid receptors?

A4: No, the anti-nociceptive (analgesic) effects of JTC-801 are primarily due to its antagonism

of the NOP receptor. A key piece of evidence is that its analgesic action is not inhibited by

naloxone, a non-specific antagonist of classical opioid receptors.[1][3]

Q5: What is "alkaliptosis" and how does JTC-801 cause it?

A5: Alkaliptosis is a form of pH-dependent, NOP-independent cell death observed in certain

cancer cells upon treatment with JTC-801.[5] JTC-801 activates the NF-κB pathway, which in

turn represses the expression of carbonic anhydrase 9 (CA9), an enzyme critical for

maintaining cellular pH balance.[5][6] The loss of CA9 function leads to intracellular

alkalinization and cell death, an effect that is specific to cancer cells and not observed in

normal cells.[5][6]

JTC-801 Selectivity Profile
The following table summarizes the binding affinity and inhibitory concentrations of JTC-801 for

its primary target (NOP) and key off-targets. This data is crucial for designing experiments with

appropriate concentrations to maximize on-target effects while minimizing off-target

interactions.
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Receptor
Target

Parameter Value Species Notes

NOP (ORL1) Kᵢ 8.2 nM Human

High-affinity

primary target.[1]

[4]

NOP (ORL1) IC₅₀ 94 ± 8.6 nM Human

Inhibition of [³H]-

nociceptin

binding.[1]

NOP (ORL1) IC₅₀ 472 nM Rat

Inhibition in rat

cerebrocortical

membrane.[1][4]

Mu (μ) Opioid Kᵢ 102.9 nM Human

~12.5-fold lower

affinity than for

NOP.[1]

Mu (μ) Opioid IC₅₀ 325 nM Human

Weak inhibition

of ligand binding.

[1]

Mu (μ) Opioid IC₅₀ 1831 nM Rat

Inhibition in rat

cerebrocortical

membrane.[1][4]

Kappa (κ) Opioid Kᵢ 1057.5 nM Human

~129-fold lower

affinity than for

NOP.[1]

Kappa (κ) Opioid IC₅₀ >10,000 nM Human

Very weak

inhibition of

ligand binding.[1]

Delta (δ) Opioid Kᵢ 8647.2 nM Human

~1055-fold lower

affinity than for

NOP.[1]

Delta (δ) Opioid IC₅₀ >10,000 nM Human

Very weak

inhibition of

ligand binding.[1]
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Troubleshooting Guide
Problem: I am observing an unexpected or inconsistent phenotype in my experiment.

Question 1: Is my JTC-801 concentration appropriate?

Answer: The effective concentration of JTC-801 is highly dependent on the experimental

system and the intended target. For antagonizing the NOP receptor, concentrations should

be based on its Kᵢ (8.2 nM) and functional IC₅₀ values. For in vitro cell-based assays, a

dose-response curve is essential. Concentrations significantly above the Kᵢ for the mu-

opioid receptor (102.9 nM) may lead to off-target opioid effects. The novel alkaliptosis

effect was observed at higher concentrations (e.g., 10 µM).[5] Always start by performing a

dose-response experiment to identify the minimum effective concentration for your desired

effect.

Question 2: How can I confirm my observed effect is due to NOP receptor antagonism and

not off-target effects on other opioid receptors?

Answer: The most effective control is a naloxone challenge experiment.[1][3] Naloxone is

a broad-spectrum antagonist for classical mu, kappa, and delta opioid receptors but does

not bind to the NOP receptor.[7] If the effect of JTC-801 persists in the presence of

naloxone, it is mediated by the NOP receptor. If naloxone blocks the effect, it is likely due

to an off-target interaction with classical opioid receptors.

Question 3: My research is in oncology and I see cell death. How do I know if it's the NOP-

mediated analgesic pathway or the novel alkaliptosis pathway?

Answer: First, determine if the effect is NOP-dependent. Use a cell line that does not

express the NOP receptor (OPRL1) or use siRNA/shRNA to knock down OPRL1

expression. If JTC-801 still induces cell death in the absence of the NOP receptor, the

effect is off-target.[5] Second, characterize the mechanism of cell death. The alkaliptosis

effect is not dependent on apoptosis (caspase cleavage) or necroptosis.[5][8] Instead, it is

characterized by an increase in intracellular pH.[5]

Key Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects
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This workflow guides the user through a logical sequence to determine if an observed

biological effect of JTC-801 is due to its intended NOP receptor antagonism or an off-target

mechanism.
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Experimental Validation Workflow
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Caption: Workflow for troubleshooting JTC-801 effects.
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Protocol 2: Naloxone Challenge Assay (In Vitro)
Objective: To differentiate between NOP-mediated effects and off-target effects on classical

opioid receptors.

Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

Pre-treatment: Pre-incubate one set of wells with a saturating concentration of Naloxone

(e.g., 1-10 µM) for 30-60 minutes. Use a vehicle control for other wells.

JTC-801 Treatment: Add JTC-801 at the predetermined effective concentration (from your

dose-response curve) to both naloxone-treated and vehicle-treated wells. Include a vehicle-

only control group and a naloxone-only control group.

Incubation: Incubate for the period required to observe the biological effect.

Assay: Perform your functional assay (e.g., measure cAMP levels, cell viability, protein

phosphorylation).

Analysis:

If the effect of JTC-801 is unchanged in the presence of naloxone, the effect is not

mediated by classical opioid receptors.

If naloxone blocks or significantly reduces the effect of JTC-801, the effect is likely

mediated by an off-target interaction with mu, kappa, or delta receptors.

Signaling Pathways and Logical Relationships
On-Target vs. Off-Target Signaling
This diagram illustrates the intended "on-target" pathway of JTC-801 and its potential "off-

target" pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


On-Target Pathway Off-Target Pathways

JTC-801

NOP Receptor
(ORL1)

Antagonist

Adenylyl
Cyclase

Inhibits

↓ cAMP

Prevents
Inhibition

Nociceptin
(N/OFQ)

Agonist

JTC-801
(Higher Conc.)

Mu Opioid
Receptor

Weak
Antagonist

NF-κB

Activates

Classical Opioid
Effect

CA9 Gene
Expression

Represses

Alkaliptosis
(Cancer Cells)

leads to

Click to download full resolution via product page

Caption: JTC-801 on-target (NOP) and off-target pathways.

Decision Framework for Effect Validation
This diagram provides a logical framework for interpreting experimental results when using

controls like naloxone and OPRL1 knockdown.
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Caption: Logic for validating JTC-801's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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